molecular formula C12H14N4O2S B1387961 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide CAS No. 1199215-82-1

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide

Cat. No. B1387961
M. Wt: 278.33 g/mol
InChI Key: FIQBQQANNFMAHV-UHFFFAOYSA-N
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Description

“N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide” is a compound that contains a 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . This compound is designed, synthesized, and evaluated in vitro for their urease inhibitor activities .


Synthesis Analysis

The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . A new method for synthesis of 1,3,4-thiadiazol-2-amine derivatives in a one-pot manner using the reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2 has been developed .


Molecular Structure Analysis

The molecular structure of this compound was elucidated by elemental analyses, IR, 1H NMR, 13C NMR, and MS spectral data . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .


Chemical Reactions Analysis

The compounds were tested for their inhibition of the interleukin-6 (IL-6)/JAK/STAT3 pathway in HEK-Blue IL-6 reporter cells .


Physical And Chemical Properties Analysis

The yield of the compound is 72%; mp: 174–176°C; IR (KBr): 3348, 3313, 3055, 2980, 1688, 1624, 1608 cm−1; 1H NMR (DMSO-d6, 500 MHz) δ (ppm): 9.5 (s, 1H, NH), 9.20 (d, J = 8 Hz, 1H, H6), 7.31 (s, 2H, NH2), 7.06 (m, 2H, H4, 5), 6.91 (t, J = 7.5 Hz, 1H, H3), 4.06 (s, 2H, CH2), 3.83 (s, 3H, OCH3) ppm; 13C NMR (DMSO-d6, 125 MHz) δ (ppm): 170.5, 166.6, 149.9, 149.6, 127.5, 124.9, 121.5, 120.7, 111.6, 56.2, 56.1, 38.8 ppm; mass spectra (M+) at m/z 400.02 .

Future Directions

Based on a scaffold combination strategy, compounds with a novel N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine scaffold were designed and their inhibition of the interleukin-6 (IL-6)/JAK/STAT3 pathway was tested in HEK-Blue IL-6 reporter cells . One of the analogs, N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide 6, exhibited similar potency and better solubility relative to BPTES and attenuated the growth of P493 human lymphoma B cells in vitro as well as in a mouse xenograft model .

properties

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-18-9-4-2-3-8(7-9)11(17)14-6-5-10-15-16-12(13)19-10/h2-4,7H,5-6H2,1H3,(H2,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQBQQANNFMAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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